molecular formula C20H12ClF3N4O2S2 B2539187 1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-1-ethanone CAS No. 339016-53-4

1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-1-ethanone

Cat. No.: B2539187
CAS No.: 339016-53-4
M. Wt: 496.91
InChI Key: BUNDHAWNIUUWQO-UHFFFAOYSA-N
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Description

1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-1-ethanone is a useful research compound. Its molecular formula is C20H12ClF3N4O2S2 and its molecular weight is 496.91. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

A study by Redda & Gangapuram (2007) explored the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents, highlighting the significant role of 1,3,4-oxadiazoles and their derivatives in this domain. The study focused on the anti-cancer activities of these compounds, demonstrating their moderate cytotoxicity on MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).

Antimicrobial Activity

Salimon, Salih, and Hussien (2011) conducted a study on the synthesis and antimicrobial activity of a similar compound, 1-(5-mercapto-1,3,4-oxadiazol-2-yl) -2-(pyridine-2-ylamino)ethanone, which showed significant antimicrobial properties with MIC values ranging from 30.2 - 43.2 μg cm-3. This indicates the potential of such compounds in antimicrobial applications (Salimon, Salih, & Hussien, 2011).

Structural Analysis in Medicinal Chemistry

Maftei et al. (2016) described the design, structural characterization, and potential medical application of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. This research emphasized the importance of structural analysis in the development of bioactive compounds, where various bioactive moieties were incorporated to modify the lipophilicity and improve cellular transport (Maftei et al., 2016).

Photoluminescence Properties

A study by Bharti et al. (2013) focused on Hg(II) and Ni(II) complexes of derivatives containing 1,3,4-oxadiazole, examining their photoluminescence properties. This study highlights the relevance of such compounds in materials science, particularly in the context of fluorescent materials (Bharti et al., 2013).

Synthesis and Characterization in Organic Chemistry

The synthesis and characterization of various derivatives of 1,3,4-oxadiazoles, as conducted by different researchers, underscore the importance of this compound in organic chemistry. Studies such as those by Prasad, Rani, and Anusha (2018), and Patil et al. (2014), provide insights into the methods of synthesis and the chemical properties of these compounds (Prasad, Rani, & Anusha, 2018); (Patil et al., 2014).

Properties

IUPAC Name

1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N4O2S2/c21-14-6-12(20(22,23)24)9-26-15(14)7-13-3-4-17(32-13)16(29)10-31-19-28-27-18(30-19)11-2-1-5-25-8-11/h1-6,8-9H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNDHAWNIUUWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(S3)CC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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